molecular formula C18H18N4O2 B6994324 N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide

N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide

Cat. No.: B6994324
M. Wt: 322.4 g/mol
InChI Key: OBCBVQPCOJRRDG-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a pyridine ring, which is further connected to a cyclopropylmethoxyacetamide group. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(11-24-10-12-5-6-12)22-16-8-7-13(9-19-16)18-20-14-3-1-2-4-15(14)21-18/h1-4,7-9,12H,5-6,10-11H2,(H,20,21)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBVQPCOJRRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC(=O)NC2=NC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the attachment of the cyclopropylmethoxyacetamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    2-Methyltetrahydrofuran: A biomass-derived solvent with applications in organic synthesis.

    2-Pyrrolidin-2-ylpyridine:

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]-2-(cyclopropylmethoxy)acetamide stands out due to its unique combination of a benzimidazole and pyridine ring system, coupled with a cyclopropylmethoxyacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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